molecular formula C16H14BrN3O2S B2656946 ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate CAS No. 1243024-89-6

ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate

Cat. No.: B2656946
CAS No.: 1243024-89-6
M. Wt: 392.27
InChI Key: JZMIESIHPBGGLM-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a pyrazolo[1,5-a]pyrazine core makes this compound particularly interesting for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves a multi-step process

    Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a diketone can yield the pyrazolo[1,5-a]pyrazine core.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Formation of Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.

    Biological Studies: It is used in studies investigating the inhibition of specific enzymes or receptors, contributing to the understanding of disease mechanisms.

    Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and sensors.

    Chemical Biology: It serves as a tool compound for studying biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Bromophenyl Derivatives: Compounds with a bromophenyl group but different core structures, such as bromophenyl pyrazoles or bromophenyl triazoles.

Uniqueness

Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is unique due to the combination of its pyrazolo[1,5-a]pyrazine core and the bromophenyl group, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

ethyl 2-[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-2-22-15(21)10-23-16-14-9-13(19-20(14)8-7-18-16)11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMIESIHPBGGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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